Ethylene-β-ionol-d3
Description
Significance of Deuterium (B1214612) Labeling in Mechanistic Studies
The use of deuterium-labeled compounds, such as Ethylene-β-ionol-d3, is a cornerstone of modern mechanistic and quantitative research. symeres.com The replacement of hydrogen with deuterium introduces minimal changes to the chemical properties of a molecule but provides a distinct mass signature that is easily detectable. chem-station.com
This isotopic distinction has several key advantages:
Kinetic Isotope Effect (KIE): The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. Consequently, if the cleavage of this bond is the rate-determining step of a reaction, the deuterated compound will react more slowly. acs.org This phenomenon, known as the KIE, is a powerful tool for elucidating reaction mechanisms. chem-station.com
Internal Standards in Quantitative Analysis: In quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS), deuterated compounds are considered the gold standard for internal standards. scispace.com Because they are nearly chemically identical to the analyte of interest, they co-elute and experience similar ionization efficiencies and matrix effects in the mass spectrometer. clearsynth.comscioninstruments.com By adding a known quantity of the deuterated standard to a sample, researchers can accurately calculate the concentration of the non-labeled target compound, correcting for variations in sample preparation and instrument response. clearsynth.comscioninstruments.com
Metabolic Tracing: Deuterium labeling allows scientists to trace the metabolic fate of compounds within living organisms. symeres.comsynmr.in By introducing a deuterated molecule, researchers can follow its conversion into various metabolites, providing clear insights into complex biochemical pathways.
| Application of Deuterium Labeling | Description |
| Mechanistic Elucidation | Investigates reaction pathways by observing the kinetic isotope effect. chem-station.comacs.orgsynmr.in |
| Quantitative Bioanalysis | Acts as an ideal internal standard in mass spectrometry to improve accuracy and precision. scispace.comclearsynth.comscioninstruments.com |
| Metabolism Studies | Traces the transformation of a molecule through biological systems to identify metabolites. symeres.comsynmr.in |
| Pharmacokinetic Research | Can be used to alter and study drug metabolism, potentially extending a drug's half-life. symeres.com |
Role of this compound within the Ionol and Carotenoid Metabolite Landscape
This compound functions within a significant metabolic cascade that begins with carotenoids. Carotenoids are pigments found widely in plants and are precursors to a class of aromatic compounds known as apocarotenoids, which include the ionones. frontiersin.org
The metabolic pathway can be summarized as follows:
β-Carotene Cleavage: The process starts with carotenoids like β-carotene. Specific enzymes, namely carotenoid cleavage dioxygenases (CCDs), break down β-carotene to produce various smaller molecules. frontiersin.orgnih.gov The cleavage at the 9,10 and 9',10' positions specifically yields β-ionone. nih.gov
Formation of β-Ionol: β-Ionone, a key aroma compound in many fruits and flowers, can be further metabolized. nih.govnih.gov One of its metabolic products is β-ionol, a sesquiterpenoid alcohol. portlandpress.compwr.edu.pl
Ethylene-β-ionol as a Derivative: Ethylene-β-ionol is a structurally related derivative within this ionol landscape. pharmaffiliates.com The entire pathway is crucial for producing compounds that contribute to plant signaling, defense, and the characteristic flavors and aromas of many plant species. nih.gov
Within this context, this compound serves as a specialized analytical tool. Its role is to enable the highly accurate measurement of endogenous Ethylene-β-ionol or related compounds. This is critical for studies investigating how factors such as fruit ripening, environmental stress, or genetic modifications impact the carotenoid degradation pathway. frontiersin.org For instance, researchers studying the effect of ethylene (B1197577) gas on fruit aroma could use this compound as an internal standard to precisely quantify changes in the formation of its non-labeled counterpart. frontiersin.org
Current Research Frontiers and Unaddressed Questions Pertaining to this compound
The utility of this compound places it at the forefront of several research areas. Its application allows scientists to probe deeper into complex biological questions that were previously difficult to address due to analytical limitations.
Current Research Frontiers:
Mapping Apocarotenoid Networks: The precise quantification enabled by deuterated standards like this compound is essential for the detailed mapping of the entire apocarotenoid metabolic network in different species. This includes identifying novel metabolites and understanding the regulatory control of key enzymes like CCDs and DWARF27. frontiersin.orgresearchgate.net
Plant Signaling and Symbiosis: Apocarotenoids are increasingly recognized as signaling molecules that regulate plant development and interactions with the environment, such as in arbuscular mycorrhizal symbiosis. frontiersin.orgnih.gov Research is focused on deciphering these complex signaling cascades, a task that requires highly sensitive and accurate quantification of the molecules involved.
Flavor and Fragrance Chemistry: In food and fragrance science, understanding the biogenesis of potent aroma compounds like ionones and their derivatives is a major goal. Deuterated standards are indispensable for quantitative studies that aim to optimize agricultural and processing conditions to enhance desirable flavor and aroma profiles in products like tea and fruit. nih.govnih.gov
Unaddressed Questions:
What is the full spectrum of biological functions, if any, of Ethylene-β-ionol itself in plants or other organisms?
Which specific enzymes are responsible for the biosynthesis of Ethylene-β-ionol from β-ionol or other precursors, and how are their corresponding genes regulated?
How do different environmental stimuli (e.g., UV light, nutrient levels) and hormonal signals (e.g., ethylene) precisely modulate the flux through this specific branch of the carotenoid metabolic pathway? frontiersin.org
Can more cost-effective and highly regioselective synthetic routes be developed for this compound and other labeled apocarotenoids to increase their accessibility for research? nih.gov
Properties
CAS No. |
77265-43-1 |
|---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
223.374 |
IUPAC Name |
(1E)-3-(trideuteriomethyl)-1-(2,6,6-trimethylcyclohexen-1-yl)penta-1,4-dien-3-ol |
InChI |
InChI=1S/C15H24O/c1-6-15(5,16)11-9-13-12(2)8-7-10-14(13,3)4/h6,9,11,16H,1,7-8,10H2,2-5H3/b11-9+/i5D3 |
InChI Key |
PZGYHDPZANRCSM-KVUBHPTHSA-N |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(C)(C=C)O |
Synonyms |
(1E)-3-methyl-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-1,4-pentadien-3-ol-d3 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling Strategies for Ethylene β Ionol D3
Established Synthetic Routes for Ethylene-β-ionol and Related Precursors
The synthesis of Ethylene-β-ionol, also known as vinyl-β-ionol, primarily relies on the precursor β-ionone. chemicalbook.compatsnap.com The industrial production of β-ionone itself is a well-established two-step process. chemicalbook.com It begins with the aldol (B89426) condensation of citral (B94496) with acetone (B3395972) to produce pseudoionone. mdpi.com This intermediate is then subjected to an acid-catalyzed cyclization to form a mixture of ionone (B8125255) isomers, from which β-ionone is isolated. mdpi.com
Once β-ionone is obtained, the ethylene (B1197577) (vinyl) group is introduced to form Ethylene-β-ionol. Two principal methods are employed for this conversion:
Grignard Reaction: This is a common and effective method for creating the carbon-carbon bond. chemicalbook.compatsnap.com It involves reacting β-ionone with a vinyl magnesium halide, such as vinyl magnesium bromide or vinyl magnesium chloride. google.comthieme-connect.com The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures to control reactivity. google.com The process yields Ethylene-β-ionol after quenching the intermediate magnesium alkoxide with a weak acid, such as ammonium (B1175870) chloride. google.com Industrial-scale syntheses have been developed for this reaction, highlighting its robustness. patsnap.com
Wittig Reaction: The Wittig reaction provides an alternative route to Ethylene-β-ionol and is a cornerstone of polyene chemistry. durham.ac.uknobelprize.org In the broader synthesis of Vitamin A, of which Ethylene-β-ionol is a key intermediate, a C15 phosphonium (B103445) salt derived from Ethylene-β-ionol is reacted with a C5 aldehyde. chemicalbook.comnobelprize.org The synthesis of the phosphonium salt itself involves treating Ethylene-β-ionol with triphenylphosphine (B44618) and an acid like HCl. epo.orggoogle.com This ylide is then used in subsequent Wittig reactions. While the Wittig reaction is more commonly associated with the steps following the formation of Ethylene-β-ionol, the underlying principles of olefination are fundamental to its chemistry. durham.ac.uknobelprize.org
Another related precursor is ethynyl-β-ionol, which can be formed by reacting β-ionone with acetylene (B1199291). chemicalbook.com Ethynyl-β-ionol can then be partially hydrogenated to yield Ethylene-β-ionol. chemicalbook.com
Table 1: Comparison of Synthetic Routes to Ethylene-β-ionol
| Method | Precursors | Reagents | Key Features | Reference(s) |
|---|---|---|---|---|
| Grignard Reaction | β-Ionone | Vinyl magnesium halide (e.g., VinylMgBr) | Widely used, effective for C-C bond formation, suitable for industrial scale. | google.com, chemicalbook.com, thieme-connect.com, patsnap.com |
| Acetylene Addition & Hydrogenation | β-Ionone, Acetylene | Acetylene, Hydrogen, Catalyst (e.g., Lindlar) | Two-step process, involves handling of acetylene gas. | chemicalbook.com |
| Wittig Reaction (related) | Ethylene-β-ionol | Triphenylphosphine, HCl, Base | Primarily used to convert Ethylene-β-ionol to larger polyenes (e.g., Vitamin A). | chemicalbook.com, epo.org, durham.ac.uk, nobelprize.org |
Targeted Deuterium (B1214612) Incorporation Techniques for Ethylene-β-ionol-d3 Synthesis
The synthesis of this compound requires the specific introduction of deuterium atoms into the molecule. The notation "-d3" suggests the incorporation of three deuterium atoms. This can be achieved either by using a deuterated precursor or by performing a hydrogen-deuterium (H/D) exchange reaction on the target molecule or an intermediate.
One prominent strategy involves the deuteration of the β-ionone precursor. The three protons on the methyl group of the acetyl moiety in β-ionone are acidic and can be exchanged for deuterium. scispace.comnih.gov This is typically accomplished through a base-catalyzed H/D exchange using deuterium oxide (D2O) as the deuterium source. scispace.comnih.gov The resulting trideuterated β-ionone (β-ionone-d3) can then be converted to this compound using the established Grignard or Wittig methodologies, carrying the deuterium label forward. A scalable synthesis of d6-β-ionone has also been reported starting from d6-acetone, demonstrating the feasibility of building the deuterated precursor from simple, inexpensive deuterated starting materials. researchgate.net
Alternatively, deuterium can be introduced directly onto the vinyl group. For instance, the synthesis of [10-D]-vinyl ionol has been achieved by the reduction of a corresponding acetylenic alcohol (propargylic alcohol) with a deuterium source like lithium aluminum deuteride (B1239839) (LiAlD4). nih.gov This method allows for precise placement of deuterium on the newly formed double bond. iaea.org
Regioselectivity is paramount in isotopic labeling to ensure the deuterium atoms are located at the desired positions. The choice of deuteration strategy dictates the mechanism and resulting regioselectivity.
Base-Catalyzed α-Deuteration of β-Ionone: The H/D exchange on β-ionone is highly regioselective for the α-protons of the ketone. scispace.comnih.gov The mechanism involves the formation of an enolate intermediate in the presence of a base (e.g., NaOD). This enolate is then protonated (or in this case, deuterated) by the D2O solvent. scispace.com Because only the protons on the methyl group are α to the carbonyl group and readily enolizable, the deuterium is incorporated specifically at this position, yielding β-ionone-d3. This method is practical due to the availability of D2O and the straightforward reaction conditions. scispace.com
Superacid-Catalyzed α-Deuteration: A recently developed method uses a superacid catalyst generated in situ for the α-deuteration of ketones, including dihydro-β-ionone, with D2O. rsc.orgrsc.org This technique demonstrates high efficiency and regioselectivity for the α-position, even in complex molecules, and represents an advancement in deuteration methods under acidic conditions. rsc.orgrsc.org
Reduction of Propargylic Alcohols: The reduction of a propargylic alcohol with LiAlD4 is another highly regioselective method. nih.goviaea.org The mechanism involves the delivery of a deuteride ion (D-) from the LiAlD4 to one of the alkyne carbons and a proton (or deuteron (B1233211) from a subsequent D2O quench) to the other, resulting in a stereospecific trans-addition across the triple bond. This allows for the precise synthesis of vinyl deuterides. iaea.org
Practical considerations include the choice of solvent, catalyst, and temperature. For base-catalyzed exchange, solvents like pyridine (B92270) or dioxane are used with D2O. scispace.comnih.gov Superacid-catalyzed methods may use chlorinated solvents like DCE. rsc.org Reaction times and temperatures must be optimized to maximize deuterium incorporation while minimizing side reactions. rsc.org
Achieving high isotopic purity (typically >95%) is a critical goal in the synthesis of deuterated standards. nih.gov The optimization process involves several factors:
Deuterium Source: Using a large excess of the deuterating agent, such as D2O, drives the H/D exchange equilibrium towards the deuterated product, increasing isotopic enrichment. acs.org The purity of the D2O itself is also a factor. scispace.com
Reaction Conditions: Multiple cycles of the H/D exchange reaction can be performed to increase the level of deuterium incorporation. nih.gov For the base-catalyzed deuteration of β-ionone, reaction time and base concentration are key parameters to optimize for achieving maximal incorporation without causing degradation of the starting material. scispace.com In superacid-catalyzed deuteration, catalyst loading, temperature, and reaction time are crucial variables. rsc.org For instance, lowering the temperature or shortening the reaction time can decrease deuteration efficiency. rsc.org
Analytical Monitoring: The isotopic purity is often determined using high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) spectroscopy. mdpi.comnih.gov ESI-HRMS is a rapid and sensitive method for characterizing the isotopic distribution (D0 to Dn) in a labeled compound. nih.gov This analytical feedback is essential for optimizing the synthesis.
Table 2: Research Findings on Deuteration of Ionone Derivatives
| Substrate | Method | Deuterium Source | Catalyst/Reagent | Key Finding | Reference(s) |
|---|---|---|---|---|---|
| β-Ionone | Base-catalyzed H/D exchange | D2O/Pyridine | NaOD | Highly regioselective trideuteration of the C-13 methyl group (>95% incorporation). | scispace.com, nih.gov |
| Dihydro-β-ionone | Superacid-catalyzed H/D exchange | D2O | [Ph3C]+[B(C6F5)4]- | High deuterium incorporation at the α-position of the ketone. | rsc.org, rsc.org |
| Acetylenic alcohol precursor to Ethylene-β-ionol | Reductive deuteration | LiAlD4 | LiAlD4 | Regioselective incorporation of deuterium onto the vinyl group. | iaea.org, nih.gov |
| β-Ionone | Aldol Condensation | d6-Acetone | NaOH | Scalable synthesis of d6-β-ionone from a deuterated starting material. | researchgate.net |
Regioselective Deuteration Mechanisms and Practical Considerations
Development of Synthetic Analogues and Isomer-Specific Deuterated Forms
The synthetic methodologies used for this compound can be adapted to create a variety of deuterated analogues and specific isomers. The synthesis of analogues often involves starting with a modified precursor. For example, hydroxylated analogues such as (3R)-3-hydroxy-β-ionone have been synthesized from (±)-α-ionone. thieme-connect.com This hydroxylated precursor could then be subjected to deuteration and subsequent conversion to a deuterated hydroxylated Ethylene-β-ionol analogue.
The synthesis of specific stereoisomers is also an area of active research. For instance, chemoenzymatic kinetic resolution has been used to separate racemic mixtures of dihydro-β-ionol, yielding the (S) and (R) enantiomers with very high enantiomeric excess. mdpi.com This approach allows for the synthesis of enantiomerically pure deuterated analogues, which are valuable for stereospecific interaction studies.
Furthermore, deuterated analogues of related C13-norisoprenoids, such as TDN-D3 (1,1,6-trimethyl-1,2-dihydronaphthalene-d3), have been synthesized using acid-mediated H/D exchange on a β-ionone-derived intermediate. mpg.de The synthesis of d6-β-cyclocitral from d6-acetone also demonstrates the creation of deuterated building blocks for more complex structures. researchgate.net These examples showcase the versatility of the synthetic and deuteration toolkits available for producing a wide range of isotopically labeled ionone-related compounds.
Advanced Analytical Characterization of Ethylene β Ionol D3
High-Resolution Mass Spectrometry for Isotopic Enrichment Analysis
High-resolution mass spectrometry (HRMS) is a cornerstone technique for the analysis of isotopically labeled compounds. It offers the ability to differentiate between ions with very similar mass-to-charge ratios, which is essential for confirming the incorporation and purity of deuterium (B1214612) atoms in Ethylene-β-ionol-d3.
Gas chromatography-mass spectrometry is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. In the context of isotopic enrichment analysis, GC-MS provides high chromatographic resolution, separating the analyte from potential interferences before it enters the mass spectrometer. The mass analyzer can then accurately determine the mass of the deuterated compound, allowing for the calculation of isotopic purity. This technique is particularly useful in metabolic studies where this compound can be used as an internal standard to quantify its non-deuterated counterpart.
For the analysis of this compound in complex biological or environmental samples, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often the method of choice. The liquid chromatography front-end separates the analyte from the complex matrix, minimizing ion suppression effects. The tandem mass spectrometry aspect, with multiple stages of mass analysis, provides exceptional selectivity and sensitivity. This is crucial for accurately quantifying low levels of this compound and confirming its isotopic enrichment without interference from other matrix components.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including the precise determination of stereochemistry and the position of isotopic labels.
Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to unambiguously assign the proton and carbon signals in the this compound molecule. These experiments provide through-bond connectivity information, which is vital for confirming the exact location of the deuterium atoms on the ethylene (B1197577) group. This level of structural detail is critical for ensuring the suitability of the labeled compound for its intended application, such as in mechanistic studies or as an internal standard.
Diffusion Order Spectroscopy (DOSY) is a specialized NMR technique that separates the signals of different components in a mixture based on their diffusion coefficients. This can be particularly useful in the analysis of this compound to assess its purity without the need for physical separation. By measuring the diffusion rate of the molecule, it is possible to distinguish it from impurities or residual starting materials, providing a comprehensive profile of the sample's composition.
Multi-Dimensional NMR Techniques
Chromatographic Method Development and Validation for this compound
The development and validation of robust chromatographic methods are essential for the routine analysis and quality control of this compound.
Method development involves optimizing various parameters to achieve the desired separation and detection characteristics. This includes selecting the appropriate chromatographic column, mobile phase composition, and detector settings. For this compound, both gas and liquid chromatography methods can be developed depending on the analytical need.
Method validation is a critical step to ensure that the developed method is reliable, reproducible, and accurate for its intended purpose. Key validation parameters that are assessed include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.
Accuracy: The closeness of the measured value to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
High-Performance Liquid Chromatography (HPLC) Protocols
HPLC is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like carotenoid metabolites. For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach, utilizing a non-polar stationary phase and a polar mobile phase. The use of a deuterated standard like this compound is particularly advantageous in liquid chromatography-mass spectrometry (LC-MS) methods. oup.comacs.org The deuterium labeling provides a distinct mass-to-charge ratio, allowing it to be used as an ideal internal standard for the accurate quantification of its non-deuterated counterpart, Ethylene-β-ionol, in complex biological matrices. oup.comacs.org The incorporation of deuterium ensures that the internal standard has nearly identical chromatographic behavior and ionization efficiency to the analyte, but is clearly distinguishable by the mass spectrometer. oup.com
Research on related carotenoid metabolites provides a template for effective HPLC protocols. C30 columns are often favored for their superior ability to separate structurally similar isomers. nih.govresearchgate.net Detection is typically performed using a Photodiode Array (PDA) or Diode Array Detector (DAD), which also provides spectral information for compound identification. nih.govfrontiersin.org
Below is a table summarizing typical HPLC conditions used for the analysis of related carotenoid derivatives, which would be applicable for method development for this compound.
| Parameter | Specification | Reference |
|---|---|---|
| Column | Reversed-Phase C30, 5 µm, 250 x 4.6 mm | nih.gov |
| Mobile Phase | Gradient of Methanol (A) and Methyl-tert-butyl ether (MTBE) (B) | nih.gov |
| Flow Rate | 1.0 - 1.5 mL/min | frontiersin.orgfoodandnutritionjournal.org |
| Detector | Photodiode Array (PDA/DAD) | nih.govfrontiersin.org |
| Column Temperature | 20 - 25 °C | nih.govresearchgate.net |
| Injection Volume | 20 µL | nih.gov |
Gas Chromatography for Volatile Metabolite Profiling
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. creative-proteomics.com It is the method of choice for analyzing plant hormones and related volatile metabolites. annualreviews.org The superior resolving power of capillary GC columns allows for the separation of complex mixtures. annualreviews.org
For the analysis of this compound, GC-MS offers high sensitivity and specificity. The compound would be separated on a capillary column based on its volatility and polarity. Following separation, the mass spectrometer fragments the molecule and detects the resulting ions. The key advantage of using this compound in GC-MS analysis is for isotope dilution mass spectrometry. annualreviews.org The deuterium-labeled standard is added to a sample in a known quantity. It co-elutes with the endogenous, non-labeled Ethylene-β-ionol. annualreviews.org Because they are chemically identical, they experience the same losses during sample preparation and analysis. However, the mass spectrometer can differentiate them based on their mass difference, allowing for highly accurate and precise quantification of the target analyte. annualreviews.org It is important to note that the incorporation of deuterium can sometimes slightly shorten GC retention times on certain columns. annualreviews.org In some cases, derivatization may be required to increase the volatility of analytes for GC analysis. oup.com
The table below outlines typical parameters for a GC-MS system for the analysis of volatile plant metabolites.
| Parameter | Specification | Reference |
|---|---|---|
| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | creative-proteomics.com |
| Column | Capillary column (e.g., DB-5ms or similar) | annualreviews.org |
| Carrier Gas | Helium | creative-proteomics.com |
| Injection Mode | Splitless | creative-proteomics.com |
| Ionization Mode | Electron Impact (EI) | springernature.com |
| Detection Mode | Selected Ion Monitoring (SIM) | annualreviews.org |
Complementary Spectroscopic Techniques (e.g., UV-Vis) in Structural Elucidation
UV-Visible (UV-Vis) spectroscopy is a valuable complementary technique in the analysis of compounds containing chromophores. For carotenoid-derived molecules like Ethylene-β-ionol, the conjugated double bond system gives rise to characteristic absorption in the UV-Vis spectrum. This technique is most powerfully used as a detector for HPLC (HPLC-UV or HPLC-DAD). springernature.com
When coupled with HPLC, a UV-Vis or DAD detector can provide an absorption spectrum for each peak as it elutes from the column. frontiersin.org This spectrum, specifically the wavelength(s) of maximum absorbance (λmax), serves as a key piece of evidence for the tentative identification of a compound by comparing it to the spectra of known standards or literature values. researchgate.netfrontiersin.org For this compound, the UV-Vis spectrum is expected to be virtually identical to its non-deuterated analog, as the deuterium substitution does not significantly alter the electronic structure of the chromophore.
The table below shows the characteristic UV-Vis absorption maxima for several related carotenoids, illustrating how this data aids in identification.
| Compound | Characteristic λmax (nm) | Reference |
|---|---|---|
| Lutein | 425, 445, 475 | researchgate.net |
| Zeaxanthin | 428, 450, 478 | researchgate.net |
| β-Carotene | 454, 478 | researchgate.net |
| 9'-Z-Neoxanthin | 414, 436, 466 | frontiersin.org |
| Rosmarinic acid | 288, 326 | frontiersin.org |
Biosynthetic and Metabolic Pathway Investigations Involving Ethylene β Ionol D3 Non Human Organisms
Elucidation of Ethylene-β-ionol Precursor Pathways in Plants and Microorganisms
The biosynthesis of ethylene-β-ionol is intricately linked to the carotenoid metabolic pathway, a fundamental process in plants and certain microorganisms.
Interplay with Carotenoid Cleavage Dioxygenase Pathways
The formation of C13-norisoprenoids, including the parent compound β-ionol, is a direct result of the enzymatic cleavage of carotenoids. This critical step is catalyzed by a family of enzymes known as carotenoid cleavage dioxygenases (CCDs). researchgate.net In plants, the CCD family is diverse, with different members exhibiting specificity for various carotenoid substrates and cleavage sites. researchgate.net For instance, the enzyme CCD1 can act on a variety of carotenoids like β-carotene, lutein, and zeaxanthin. arabidopsis.org The cleavage of β-carotene at the C9-C10 and C9'-C10' positions by specific CCDs yields β-ionone, a direct precursor to β-ionol. cnr.it The expression of CCD genes and the subsequent production of apocarotenoids, such as β-ionone, are closely related. researchgate.net Studies have shown that the overexpression of certain CCDs, like ShCCD4b in tomato, leads to increased levels of β-ionone. cnr.it This highlights the central role of CCDs in diverting carotenoid flux towards the production of these important volatile compounds.
Enzymatic Bioconversion and Transformation Studies (e.g., Cytochrome P450 Systems)
Once formed, β-ionone and its derivatives can undergo further modifications by various enzymes, prominently including cytochrome P450 monooxygenases (CYPs). These enzymes are known for their versatility in oxidizing a wide range of organic molecules. researchgate.net In the context of ethylene-β-ionol precursors, CYPs can hydroxylate β-ionone to form hydroxylated derivatives. For example, CYP109D1 from Sorangium cellulosum has been shown to regioselectively hydroxylate β-ionone to 4-hydroxy-β-ionone. researchgate.net Similarly, engineered cytochrome P450 BM-3 from Bacillus megaterium can also convert β-ionone to 4-hydroxy-β-ionone. nih.gov These hydroxylation reactions are a key step in the biotransformation of ionones, leading to a greater diversity of related compounds. researchgate.net The use of deuterated substrates like Ethylene-β-ionol-d3 in these studies can help to precisely track the metabolic fate and kinetics of these enzymatic transformations.
Tracing Carbon Flux in De Novo Synthesis and Derivatization in Biological Systems
The use of isotopically labeled compounds such as this compound is invaluable for tracing carbon flux during de novo synthesis and subsequent derivatization in biological systems. De novo synthesis of fatty acids and isoprenoids, the building blocks of carotenoids, occurs in the plastids of plant cells. nih.gov The carbon required for these pathways is derived from imported metabolites from the cytosol, such as glucose 6-phosphate and pyruvate. nih.gov By introducing a labeled precursor, researchers can follow the incorporation of the deuterium (B1214612) label into various downstream products, providing a quantitative measure of the metabolic flow through different branches of the pathway. This approach has been instrumental in understanding how plants and microbes can be engineered for the production of specific flavors and fragrances, such as dihydro-β-ionone. nih.gov For instance, a microbial platform was developed for the de novo synthesis of dihydro-β-ionone from a simple carbon source like glycerol. nih.gov
Analysis of Glycosylated and Conjugated Ethylene-β-ionol Derivatives and Their Enzymatic Release
In many plants, volatile compounds like β-ionol and its derivatives are often stored in a non-volatile, odorless form as glycosides. fmach.it These glycosidically-bound compounds consist of the aglycone (the volatile moiety) linked to one or more sugar molecules. nih.gov This conjugation serves as a mechanism for detoxification and storage. researchgate.net The release of the volatile aglycone can occur through enzymatic hydrolysis, often catalyzed by β-glucosidases. researchgate.net The analysis of these glycosylated forms is crucial for understanding the total pool of potential aroma compounds in a plant. For example, in apricots, 3-hydroxy-beta-ionol has been identified in a diglycosidic form, 3-hydroxy-beta-ionol 3-[glucosyl-(1->6)-glucoside]. mdpi.com The enzymatic release of these bound forms can significantly enhance the aroma profile of products like fruit juices and wine. researchgate.net
| Precursor Compound | Organism/System | Key Findings |
| β-Carotene | Tomato (Solanum lycopersicum) | Overexpression of ShCCD4b increased β-ionone levels. cnr.it |
| β-Ionone | Bacillus megaterium (engineered) | Engineered Cytochrome P450 BM-3 converted β-ionone to 4-hydroxy-β-ionone. nih.gov |
| β-Ionone | Sorangium cellulosum | CYP109D1 regioselectively hydroxylated β-ionone to 4-hydroxy-β-ionone. researchgate.net |
| Glycerol | Escherichia coli & Saccharomyces cerevisiae coculture | De novo synthesis of dihydro-β-ionone was achieved. nih.gov |
| 3-hydroxy-β-ionol | Apricot (Prunus armeniaca) | Identified as 3-hydroxy-beta-ionol 3-[glucosyl-(1->6)-glucoside]. mdpi.com |
Role as a Signaling Molecule or Phytohormone Precursor (Non-Human Context)
The gaseous plant hormone ethylene (B1197577) plays a central role in a vast array of plant growth and development processes, including stress responses. d-nb.infonih.gov While ethylene itself is synthesized from methionine via the precursor 1-aminocyclopropane-1-carboxylic acid (ACC), some microbial volatile organic compounds can influence plant ethylene signaling pathways. researchgate.net There is evidence that apocarotenoids, the class of compounds to which ethylene-β-ionol belongs, can act as signaling molecules. nih.gov For example, β-cyclocitral, another C13-norisoprenoid derived from β-carotene, is involved in signaling responses to high light and other abiotic stresses. nih.gov Although a direct role for ethylene-β-ionol as a phytohormone precursor has not been definitively established, its structural relationship to other signaling apocarotenoids suggests a potential, yet-to-be-discovered signaling function in plants or in plant-microbe interactions. mdpi.comnih.gov Recent research has also uncovered that ACC, the immediate precursor to ethylene, can have signaling functions independent of ethylene itself, further highlighting the complexity of these signaling networks. nih.gov
Applications of Ethylene β Ionol D3 As a Stable Isotope Tracer
Mechanistic Investigations of Biochemical Reaction Pathways
The structural similarity of Ethylene-β-ionol-d3 to its unlabeled counterpart allows it to participate in biochemical reactions in a nearly identical manner. This characteristic is leveraged to trace the metabolic fate of ethylene-β-ionol and related compounds within biological systems.
Stable isotope tracers like this compound are instrumental in metabolic flux analysis, a powerful technique for quantifying the rates of metabolic reactions in a biological system at steady state. While specific studies detailing the use of this compound in quantifying turnover rates and metabolic flux in non-human cellular processes are not extensively documented in publicly available literature, the principles of its application can be inferred from its use as an internal standard in related studies. For instance, in studies of plant biochemistry, deuterated standards are used to trace the biosynthesis and catabolism of apocarotenoids, a class of compounds that includes β-ionol. By introducing a known amount of the labeled compound, researchers can track its conversion through various metabolic pathways, thereby calculating the rates of production and degradation of endogenous metabolites.
The use of deuterated substrates can reveal important details about enzyme mechanisms and specificity. The kinetic isotope effect (KIE) is a change in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes. By comparing the rate of enzymatic conversion of ethylene-β-ionol with that of this compound, researchers can determine if the breaking of a carbon-deuterium bond is a rate-limiting step in the reaction. This information provides insight into the transition state of the enzymatic reaction and the specific bonds involved in catalysis. While direct studies on this compound for KIE analysis are not readily found, its utility as an internal standard in the analysis of related compounds that are substrates for enzymes like cytochrome P450s suggests its potential in such mechanistic studies.
Quantifying Turnover Rates and Metabolic Flux in Cellular Processes (Non-Human)
Environmental Fate and Transformation Studies Using Isotopic Tracing
Understanding the environmental journey of chemical compounds is crucial for assessing their ecological impact. This compound serves as a tracer to study the various processes that affect its parent compound in the environment.
Isotope tracing with this compound can be employed to monitor the breakdown of ethylene-β-ionol under different environmental conditions. In biodegradation studies, the labeled compound is introduced into a microcosm (e.g., a soil or water sample containing microorganisms), and its disappearance and the appearance of labeled metabolites are tracked over time using techniques like liquid chromatography-mass spectrometry (LC-MS). This allows for the identification of specific degradation products and the elucidation of the metabolic pathways used by microorganisms. Similarly, in photodegradation studies, the sample is exposed to light, and the rate of degradation and the formation of photoproducts are monitored. The use of the deuterated standard helps to distinguish the compound of interest from a complex environmental matrix.
The movement and distribution of chemicals in the environment are governed by processes such as sorption to soil and sediment particles and transport in water and air. This compound can be used in laboratory and field experiments to quantify these phenomena for its non-deuterated analog. By adding the labeled compound to an environmental system, its partitioning between different phases (e.g., water and soil) can be measured. This information is used to determine key environmental parameters like the soil-water partition coefficient (Kd), which is essential for predicting the environmental mobility and bioavailability of the compound.
Assessment of Biodegradation and Photodegradation Pathways
Development of Quantitative Analytical Assays via Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is a highly accurate method for quantifying the amount of a substance in a sample. This technique relies on the addition of a known amount of an isotopically labeled standard, such as this compound, to the sample.
The principle behind IDMS is that the labeled and unlabeled compounds behave identically during sample preparation, extraction, and chromatographic separation. Any losses of the analyte during these steps will be mirrored by proportional losses of the internal standard. In the mass spectrometer, the two compounds are distinguished by their mass-to-charge ratio. By measuring the ratio of the signal from the native analyte to that of the labeled standard, the initial concentration of the analyte in the sample can be precisely calculated.
This method is widely used for the quantification of volatile and semi-volatile organic compounds in various matrices, including food, beverages, and environmental samples. For example, this compound is used as an internal standard for the quantification of ethylene-β-ionol in wine, where this compound contributes to the aroma profile.
Use as an Internal Standard for Accurate Metabolite Quantification
The fundamental principle of using a stable isotope-labeled compound like this compound as an internal standard is to enhance the accuracy and precision of metabolite quantification. sigmaaldrich.com In analytical methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), variations can occur during sample preparation, injection, and ionization, leading to potential inaccuracies. nih.gov An internal standard is added at a known concentration to both the calibration standards and the unknown samples at the beginning of the workflow. frontiersin.org Because the isotopically labeled standard (e.g., this compound) and the target analyte (e.g., Ethylene-β-ionol) have nearly identical chemical and physical properties, they experience the same losses and variations throughout the analytical process. By measuring the ratio of the analyte's signal to the internal standard's signal, these variations can be normalized, resulting in a significantly more accurate quantification. sigmaaldrich.com
Research in plant metabolomics demonstrates the practical application of this principle using closely related analogs. A study on Arabidopsis thaliana utilized a deuterated internal standard, β-ionone-D3, to develop a robust and sensitive method for quantifying volatile apocarotenoids (VAs). researchgate.net The method, which employed headspace solid-phase microextraction with GC/MS (HS-SPME-GC/MS), achieved reliable quantification by correcting for matrix effects and other experimental variables. researchgate.net The inclusion of the internal standard was crucial for establishing the method's limits of detection (LOD) and lower limits of quantification (LLOQ) for various VAs. researchgate.net
The table below summarizes the quantification limits achieved in the Arabidopsis thaliana study using an internal standard method. researchgate.net
Table 1: Method Quantification Limits for Volatile Apocarotenoids (VAs) in Arabidopsis thaliana using a Deuterated Internal Standard
| Analyte | Lower Limit of Quantification (LLOQ) (µg/L) | Limit of Detection (LOD) (µg/L) |
|---|---|---|
| β-ionone-D3 (Internal Standard) | 0.0230 | 0.0138 |
Data sourced from a study on volatile apocarotenoid quantification in Arabidopsis thaliana. researchgate.net
Another non-human application is found in food science, specifically in wine analysis. In a targeted analysis of fermentation-derived compounds in wine, a stable isotope dilution assay using d3-β-ionone as an internal standard was employed for GC-MS measurements. mdpi-res.com This approach ensures the accurate quantification of key aroma compounds like C13-norisoprenoids, which significantly impact the sensory profile of the wine. mdpi-res.com
Integration into Advanced Metabolomics and Fluxomics Platforms (Non-Human)
The use of this compound and similar stable isotope tracers is integral to advanced metabolomics and fluxomics platforms, which aim to comprehensively map the metabolic profiles and reaction rates within biological systems. bmss.org.ukfmach.it These platforms combine sophisticated analytical techniques with powerful data analysis to understand complex biological processes in non-human organisms like plants and microbes. frontiersin.orgfmach.it
In a typical metabolomics workflow, the labeled internal standard is introduced early in the sample preparation phase. frontiersin.org For instance, in the study of volatile compounds in Arabidopsis, a technique called headspace solid-phase microextraction (HS-SPME) was optimized for extracting VAs, followed by analysis with GC-MS. researchgate.net The platform's success in identifying fifteen VAs for the first time in Arabidopsis and quantifying their distribution across different tissues was heavily reliant on the validated quantitative method enabled by the deuterated internal standard. researchgate.net
The integration into these platforms involves several key stages:
Sample Preparation: The internal standard is added to the biological matrix (e.g., homogenized plant tissue). frontiersin.orgresearchgate.net
Analytical Measurement: The sample is analyzed using high-resolution instrumentation like GC-MS or LC-MS/MS, which separates the metabolites and detects both the target analytes and the labeled standard. researchgate.netmdpi.com
Data Processing and Quantification: Specialized software is used to process the raw data. The analyte's peak area is normalized to the internal standard's peak area, and the concentration is calculated based on a calibration curve. researchgate.netresearchgate.net
Statistical Analysis: The quantified data is then subjected to multivariate statistical analysis, such as Principal Component Analysis (PCA) or hierarchical clustering, to reveal patterns and significant differences in metabolite levels between different experimental groups or tissues. researchgate.netfmach.it
A prime example of this integration is the detailed mapping of VAs in various tissues of Arabidopsis thaliana. researchgate.net The use of β-ionone-D3 as an internal standard allowed for the accurate quantification of related compounds, revealing distinct metabolic profiles in different parts of the plant.
Table 2: Research Findings on Volatile Apocarotenoid (VA) Accumulation in Arabidopsis thaliana Tissues Using an Internal Standard-Based Metabolomics Platform
| Tissue | Key Finding | Statistical Method |
|---|---|---|
| Flowers | Highest accumulation of a diverse range of VAs compared to other tissues. | Principal Component Analysis (PCA) |
| Rosette Leaves | Moderate levels of VAs, with a distinct profile from flowers. | Heatmap Analysis |
| Stems | Lower concentrations of most VAs compared to leaves and flowers. | Quantitative Comparison |
| Buds | Specific accumulation of certain VAs, indicating tissue-specific metabolism. | Quantitative Comparison |
Findings are based on a study that used a validated HS-SPME-GC/MS method with a deuterated internal standard for robust quantification. researchgate.net
While fluxomics more deeply investigates the rates of metabolic pathways, the accurate quantification of metabolite pool sizes provided by stable isotope standards is a critical prerequisite. nih.gov By tracing the metabolic fate of isotopically labeled substrates, fluxomics studies can elucidate the dynamics of metabolism, an approach that relies on the same principles of mass spectrometry and accurate quantification demonstrated in advanced metabolomics platforms. nih.gove-acnm.org
Computational and Theoretical Studies of Ethylene β Ionol D3
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations provide a detailed view of molecular behavior, including conformational changes and interactions with surrounding molecules.
Detailed Research Findings: While specific MD simulation studies on Ethylene-β-ionol-d3 are not extensively documented in publicly available literature, the methodologies are well-established from research on related deuterated and non-deuterated molecules, such as carotenoids and their derivatives. zu.edu.pknih.gov MD simulations for this compound would typically involve placing the molecule in a simulated environment, such as a box of water or a lipid bilayer, to understand its dynamics and interactions. nih.govd-nb.info Nonequilibrium MD simulations, for instance, can be used to study the process of vibrational energy relaxation, tracking how energy transfers from excited modes through intramolecular vibrational redistribution (IVR) and eventually dissipates into the solvent. nih.gov
Conformational analysis, which is often performed in conjunction with or as a part of MD simulations, aims to identify the stable three-dimensional shapes (conformers) a molecule can adopt. For flexible molecules like this compound, which contains a rotatable butene chain attached to a cyclohexene (B86901) ring, multiple low-energy conformations are possible. The twist of the β-ionone ring with respect to the polyene chain is a known conformational feature in related carotenoid structures. nih.gov Quantum chemical calculations and Nuclear Overhauser Effect (NOE) spectroscopy are complementary techniques used to determine the predominant conformers and the energy barriers between them. mdpi.com Studies on similar organic molecules have shown that the introduction of substituents can significantly alter the distribution of conformers. mdpi.com For this compound, the presence of the deuterium (B1214612) atoms is not expected to significantly alter the conformational landscape compared to its non-deuterated counterpart, but it serves as a valuable label for tracking molecular behavior in complex systems.
Interactive Data Table: Example of Conformational Analysis Data The following table illustrates the type of data that would be generated from a conformational analysis of this compound, showing hypothetical relative energies for different orientations (dihedral angles) of the side chain.
| Conformer | Key Dihedral Angle (τ) | Relative Energy (kcal/mol) | Predicted Population (%) |
|---|---|---|---|
| Gauche | ~60° | 0.5 | 35 |
| Anti | ~180° | 0.0 | 55 |
| Eclipsed | ~120° | 3.0 | 5 |
| Syn | ~0° | 5.0 | <1 |
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are used to investigate the electronic properties of molecules. rsc.org These calculations provide fundamental information about molecular orbitals, charge distribution, and chemical reactivity.
Detailed Research Findings: The electronic structure of a molecule dictates its reactivity. For this compound, quantum chemical calculations can be used to determine properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity. A smaller gap generally implies higher reactivity.
Methods such as the B3LYP hybrid functional are commonly employed for optimizing molecular geometry and predicting thermodynamic parameters. mdpi.comacs.org For more accuracy, higher-level theories like Møller-Plesset perturbation theory (MP2) can be used. nih.gov These calculations can model the interaction energies between molecules, as demonstrated in studies of ethylene (B1197577) and propene dimers, which are crucial for understanding non-bonding interactions. nih.gov
Computational studies on β-carotene, the precursor to ionones, show that chemical reactivity can be driven by the molecule's triplet excited state (T₁). nih.gov The attack of molecular oxygen on this triplet state is a key step in its degradation. nih.gov Similar calculations for this compound could elucidate its susceptibility to oxidation and other chemical reactions by identifying the most likely sites for electrophilic or nucleophilic attack. The calculations can also predict reaction pathways and the energies of transition states, offering insights into reaction mechanisms and kinetics. acs.orgnih.gov
Interactive Data Table: Example of Calculated Electronic Properties This table provides an example of electronic properties for this compound that could be derived from DFT calculations.
| Property | Calculated Value | Significance |
|---|---|---|
| Energy of HOMO | -6.2 eV | Indicates electron-donating ability |
| Energy of LUMO | -1.1 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.1 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 1.9 D | Indicates overall polarity of the molecule |
Prediction of Metabolic and Degradation Products through In Silico Approaches
In silico approaches are instrumental in predicting how a compound might be metabolized by living organisms or degraded in the environment. These methods use computational models of enzymes and reaction pathways to forecast potential metabolites.
Detailed Research Findings: The metabolism of xenobiotics, including compounds like this compound, is often mediated by cytochrome P450 (CYP) enzymes. nih.gov Computational docking and MD simulations can be used to model the interaction of a substrate with the active site of a metabolic enzyme like CYP3A4. nih.gov Such studies can predict the binding affinity and orientation of the molecule within the enzyme, which in turn helps to predict the most likely sites of metabolic attack (e.g., hydroxylation). In silico studies on vitamin D analogs have successfully predicted their metabolic resistance based on their interactions with CYP3A4. nih.gov
For β-ionone and its derivatives, which are structurally related to this compound, metabolism can involve hydroxylation and other oxidative transformations. mdpi.comresearchgate.net Computational pathway prediction tools, sometimes integrated with metabolic databases like MetaQSAR, can generate hypothetical metabolic trees for a given compound. mdpi.com These tools analyze the chemical structure of the molecule and, based on known biotransformation rules, predict a series of potential metabolites. For instance, studies on β-ionone have shown that it can be produced in engineered microorganisms like Saccharomyces cerevisiae by expressing carotenoid cleavage dioxygenase genes. researchgate.netnih.gov Computational models of the yeast's metabolism can help optimize the production pathway and predict potential side-products. researchgate.net These same principles can be applied to predict the degradation products of this compound in various biological systems.
Interactive Data Table: Example of Predicted Metabolic Transformations The following table lists potential metabolic reactions for the this compound scaffold, as might be predicted by in silico metabolic software.
| Predicted Reaction | Enzyme Family | Potential Product |
|---|---|---|
| Allylic Hydroxylation | Cytochrome P450 (CYP) | Hydroxylated this compound |
| Alcohol Oxidation | Alcohol Dehydrogenase (ADH) | Ethylene-β-ionone-d3 |
| Epoxidation of double bond | Cytochrome P450 (CYP) | Epoxide derivative of this compound |
| Glucuronidation | UDP-glucuronosyltransferase (UGT) | This compound glucuronide |
Future Research Directions and Methodological Innovations
Expansion of Isotopic Labeling to Other Positions and Isotopes
The utility of Ethylene-β-ionol-d3 as an internal standard and tracer hinges on its isotopic label. While deuterium (B1214612) (²H) is a commonly used isotope due to its relative ease of incorporation and cost-effectiveness, future research will likely explore the synthesis of Ethylene-β-ionol labeled with other stable isotopes such as carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N). This expansion is driven by the need to overcome certain limitations associated with deuterium labeling, such as potential deuterium-hydrogen exchange in solution and slight shifts in chromatographic retention time. wuxiapptec.com
Furthermore, strategic placement of isotopic labels at different positions within the Ethylene-β-ionol molecule can provide more nuanced insights into specific metabolic transformations. For instance, labeling different parts of the carbon skeleton could help elucidate the precise cleavage points and subsequent modifications of carotenoid precursors. researchgate.net The development of versatile synthetic methods, such as those using labeled A-ring synthons, will be instrumental in creating a diverse toolkit of isotopically labeled Ethylene-β-ionol variants for sophisticated tracer studies. mdpi.com
Table 1: Comparison of Stable Isotopes for Labeling
| Isotope | Advantages | Potential Disadvantages |
| Deuterium (²H) | - Relatively inexpensive- Easier to synthesize | - Potential for H/D exchange- Can alter chromatographic retention time |
| Carbon-13 (¹³C) | - Stable label, no exchange issues- Minimal impact on retention time | - More expensive- Synthesis can be more complex |
| Nitrogen-15 (¹⁵N) | - Stable label- Useful for tracking nitrogen-containing metabolites | - Not naturally present in Ethylene-β-ionol |
Integration of this compound Tracer Studies with Multi-Omics Technologies
The true power of this compound as a research tool will be unleashed through its integration with multi-omics technologies, including metabolomics, proteomics, and transcriptomics. nih.gov By tracing the fate of the d3-label through various molecular layers, researchers can build a more comprehensive picture of how carotenoid metabolism is regulated and how it impacts other biological pathways. nih.gov
In metabolomics, this compound serves as an ideal internal standard for the accurate quantification of its unlabeled counterpart and other related apocarotenoids in complex biological matrices. kaust.edu.sareddit.com This is crucial for overcoming ion suppression and other matrix effects in mass spectrometry-based analyses. wuxiapptec.comsigmaaldrich.cn When combined with transcriptomics and proteomics, tracer studies using this compound can help identify the specific enzymes (e.g., carotenoid cleavage dioxygenases) and regulatory genes involved in its formation and downstream signaling. researchgate.netnih.gov This integrated approach has the potential to uncover novel gene-metabolite and protein-metabolite interactions, providing a systems-level understanding of carotenoid function. nih.gov
Development of Miniaturized and High-Throughput Analytical Platforms
To facilitate large-scale studies, such as screening of extensive plant or microbial libraries, there is a growing need for miniaturized and high-throughput analytical platforms for the analysis of Ethylene-β-ionol and other apocarotenoids. mdpi.comresearchgate.net Current methods like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) offer high precision but can be time-consuming. mdpi.commdpi.com
Future developments may focus on microplate-based assays and advancements in ambient ionization mass spectrometry techniques that reduce or eliminate the need for chromatographic separation, thereby increasing sample throughput. mdpi.com The development of such high-throughput methods will be essential for efficiently analyzing the large datasets generated in multi-omics studies and for applications in areas like crop breeding, where rapid screening for desirable carotenoid profiles is necessary. mdpi.commdpi.com
Table 2: Emerging High-Throughput Analytical Techniques
| Technique | Principle | Potential Advantages for Ethylene-β-ionol Analysis |
| Microplate Spectrophotometry | Measures absorbance in a multi-well plate format. | - High-throughput- Simple and cost-effective for quantification. mdpi.com |
| Direct Analysis in Real Time (DART-MS) | Ambient ionization technique that directly analyzes samples with minimal preparation. | - Rapid analysis time- Reduced sample preparation |
| Flow-Injection MS | Injects sample directly into the mass spectrometer without chromatographic separation. | - Very high throughput- Suitable for rapid screening |
Exploration of this compound in Emerging Areas of Chemical Ecology and Biogeochemistry
The application of this compound is expected to extend into emerging fields like chemical ecology and biogeochemistry. In chemical ecology, this labeled compound can be used to trace the movement and transformation of apocarotenoid signaling molecules in plant-insect or plant-microbe interactions. usda.gov For example, it could help elucidate the role of these compounds in attracting pollinators or defending against herbivores.
Q & A
Q. What are the established synthetic pathways for Ethylene-β-ionol-d3, and how do reaction conditions influence deuterium incorporation efficiency?
Methodological Answer: this compound synthesis typically involves deuterium labeling via catalytic exchange or selective hydrogenation using deuterated reagents. Key factors include solvent polarity (e.g., D₂O vs. THF), temperature (20–60°C), and catalyst choice (e.g., Pd/C or PtO₂). For example, isotopic purity >98% requires rigorous exclusion of protic solvents and prolonged reaction times (24–72 hrs). Reaction progress should be monitored via mass spectrometry (MS) to track deuterium incorporation .
Q. What analytical techniques are most effective for characterizing the purity and isotopic enrichment of this compound?
Methodological Answer:
- Quantitative ¹H-¹³C HSQC NMR : Provides precise quantification of deuterium distribution and polymer matrices (CV <5% for triads) .
- GC-MS with Selected Ion Monitoring (SIM) : Detects isotopic impurities at ppm levels by tracking mass shifts (e.g., m/z 152 vs. 155 for d₃ vs. non-deuterated forms).
- Isotope Ratio Mass Spectrometry (IRMS) : Validates bulk isotopic enrichment (>99% d₃) .
Q. How does the deuterium labeling in this compound affect its stability compared to the non-deuterated form?
Methodological Answer: Deuterium kinetic isotope effects (DKIE) reduce reaction rates in metabolic pathways by 5–10%, increasing half-life in biological systems. Stability studies should compare degradation rates under UV light and enzymatic hydrolysis (e.g., cytochrome P450 assays) to quantify isotope-specific stability .
Q. What are the standard protocols for quantifying this compound in plant tissue samples using GC-MS?
Methodological Answer:
- Sample Preparation : Homogenize tissues in liquid N₂, extract with deuterated chloroform, and derivatize with BSTFA for volatility.
- GC-MS Parameters : Use a DB-5MS column (30 m × 0.25 mm), splitless injection (250°C), and SIM mode for m/z 155 (quantifier) and 152 (qualifier).
- Calibration : Prepare standards in deuterated solvent to match matrix effects .
Q. How can researchers confirm the absence of isotopic scrambling in this compound during biological experiments?
Methodological Answer: Use tandem MS (MS/MS) to fragment ions and verify deuterium retention at specific positions. For plant studies, compare isotopic profiles in treated vs. control tissues after 24-hr exposure. Cross-validate with ¹H NMR to detect proton-deuterium exchange in aqueous environments .
Advanced Research Questions
Q. How should experimental designs be optimized to account for ethylene interference when studying this compound's role in plant signaling pathways?
Methodological Answer:
- Controls : Include ethylene biosynthesis inhibitors (e.g., AVG) and receptor mutants (e.g., etr1-3 Arabidopsis) to isolate this compound-specific effects .
- Gas Chromatography : Measure endogenous ethylene levels (ppb) using photoacoustic detectors to adjust dosing protocols .
- Transcriptomic Profiling : Use RNA-seq to differentiate this compound-induced genes (e.g., ESE1) from ethylene-responsive pathways .
Q. What statistical approaches are recommended for resolving discrepancies in bioactivity data of this compound across different plant species?
Methodological Answer:
Q. In metabolic tracing studies, how can researchers differentiate between endogenous ethylene derivatives and those derived from exogenously applied this compound?
Methodological Answer:
- Isotopic Labeling : Use ¹³C- or ¹⁵N-tagged precursors to trace metabolic flux independently of deuterium.
- High-Resolution MS : Resolve mass shifts (e.g., +3.02 Da for d₃) from natural isotopic abundance.
- Compartmental Modeling : Quantify pool sizes in apoplast vs. symplast using compartment-specific inhibitors .
Q. What validation methods are critical when using non-uniform sampling (NUS) NMR techniques to quantify this compound in polymer matrices?
Methodological Answer:
- Precision Testing : Calculate coefficient of variation (CV) across triplicate runs; acceptable thresholds are <8% for monomer quantification .
- t₁ Noise Correction: Apply Gaussian reconstruction algorithms to suppress artifacts in indirect dimensions.
- Cross-Validation : Compare NUS results with traditional HSQC (100% sampling) to confirm accuracy .
Q. How can transcriptomic analyses be structured to isolate this compound-specific responses from background ethylene signaling activity in Arabidopsis mutants?
Methodological Answer:
- Mutant Screens : Use ein2 or ein3-1 mutants to disable canonical ethylene signaling.
- Time-Course Experiments : Profile transcripts at 0, 2, 6, and 24 hrs post-treatment to capture early vs. late responses.
- Cluster Analysis : Apply weighted gene co-expression networks (WGCNA) to identify modules enriched for d3-specific pathways (e.g., lipid peroxidation genes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
